N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine
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Overview
Description
N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is a chemical compound that features a tetrazole ring substituted with a 5-bromo-2-methoxybenzyl group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine typically involves the following steps:
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and tetrazole formation to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base.
Major Products
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring, along with the tetrazole moiety, allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity . The butyl chain provides additional hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)ethanamine
- N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
- 2-bromo-5-methoxybenzyl bromide
Uniqueness
N-(5-bromo-2-methoxybenzyl)-2-butyl-2H-tetrazol-5-amine is unique due to the presence of both a tetrazole ring and a butyl chain, which are not commonly found together in similar compounds. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18BrN5O |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-butyltetrazol-5-amine |
InChI |
InChI=1S/C13H18BrN5O/c1-3-4-7-19-17-13(16-18-19)15-9-10-8-11(14)5-6-12(10)20-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) |
InChI Key |
NPANGWUHEFOETA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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